(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-ol
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Overview
Description
The compound “(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-ol” is a synthetic organic molecule. It features a complex structure with multiple chiral centers and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the oxolane ring, the introduction of the 6-aminopurin-9-yl group, and the attachment of the 2,4-dichlorophenyl groups. Each step would require specific reagents and conditions, such as:
Formation of the oxolane ring: This could involve cyclization reactions using appropriate diols and dehydrating agents.
Introduction of the 6-aminopurin-9-yl group: This might be achieved through nucleophilic substitution reactions.
Attachment of the 2,4-dichlorophenyl groups: This could involve etherification reactions using 2,4-dichlorophenol and suitable alkylating agents.
Industrial Production Methods
Industrial production methods would scale up these synthetic routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Potentially leading to the formation of oxides or other oxidized derivatives.
Reduction: Possibly resulting in the reduction of functional groups such as nitro or carbonyl groups.
Substitution: Including nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potentially as a probe or inhibitor in biochemical assays.
Medicine: Possibly as a lead compound for drug development, particularly if it exhibits biological activity.
Industry: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or other proteins, and pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other nucleoside analogs or molecules with similar functional groups, such as:
- (2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-4-methoxy-5-methoxymethyloxolan-3-ol
- (2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-4-phenylmethoxy-5-phenylmethoxymethyloxolan-3-ol
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and chiral centers, which could confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C24H21Cl4N5O4 |
---|---|
Molecular Weight |
585.3 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-ol |
InChI |
InChI=1S/C24H21Cl4N5O4/c25-14-3-1-12(16(27)5-14)7-35-9-18-21(36-8-13-2-4-15(26)6-17(13)28)20(34)24(37-18)33-11-32-19-22(29)30-10-31-23(19)33/h1-6,10-11,18,20-21,24,34H,7-9H2,(H2,29,30,31)/t18-,20-,21-,24-/m1/s1 |
InChI Key |
ASJPFHUQYHUXMH-UMCMBGNQSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)COC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OCC5=C(C=C(C=C5)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OCC5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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